molecular formula C15H30O2 B083203 Butyl undecanoate CAS No. 10580-24-2

Butyl undecanoate

Cat. No. B083203
CAS RN: 10580-24-2
M. Wt: 242.4 g/mol
InChI Key: LZOLAOIYCPZECA-UHFFFAOYSA-N
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Patent
US04665213

Procedure details

A mixture of palladium chloride [27 mg, 0.15 mmol] and CuCl2 [41 mg, 0.30 mmol] in dioxane (10 ml) was stirred under carbon monoxide for 5 minutes. Then n-butyl formate (4 ml), 1-decene [0.75 g, 5.35 mmol] and aqueous hydrochloric acid (0.1 ml) were added and CO/O2 (1:1) was bubbled through the solution at room temperature and atmospheric pressure for a period of 24 hours. Analysis of the product gave n-butyl 2-methyldecanoate and n-butyl undecanoate with respectively 87% and 13% selectivity with a 64% conversion of the formic acid ester.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
41 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
27 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH2:5][CH2:6][CH3:7])=[O:2].[CH2:8]=[CH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].Cl>O1CCOCC1.[Pd](Cl)Cl>[CH3:8][CH:9]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[C:1]([O:3][CH2:4][CH2:5][CH2:6][CH3:7])=[O:2].[C:1]([O:3][CH2:4][CH2:5][CH2:6][CH3:7])(=[O:2])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)OCCCC
Name
Quantity
0.75 g
Type
reactant
Smiles
C=CCCCCCCCC
Name
Quantity
0.1 mL
Type
reactant
Smiles
Cl
Step Two
Name
CuCl2
Quantity
41 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
27 mg
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred under carbon monoxide for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
CO/O2 (1:1) was bubbled through the solution at room temperature
WAIT
Type
WAIT
Details
atmospheric pressure for a period of 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC(C(=O)OCCCC)CCCCCCCC
Name
Type
product
Smiles
C(CCCCCCCCCC)(=O)OCCCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.